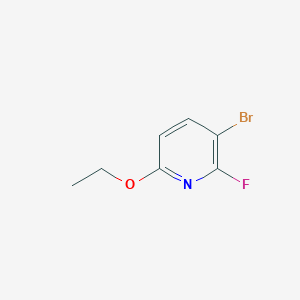

3-Bromo-6-ethoxy-2-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-6-ethoxy-2-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethoxy-2-fluoropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of 6-ethoxy-2-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to achieve high yields and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for meeting the demands of various applications, particularly in the pharmaceutical and agrochemical industries.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-6-ethoxy-2-fluoropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds with diverse functional groups.

Oxidation Products: Aldehydes, acids, or ketones derived from the ethoxy group.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-6-ethoxy-2-fluoropyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Halogenation : Introduction of bromine and fluorine atoms into the pyridine ring.

- Nucleophilic Substitution : Reactions involving strong nucleophiles to replace leaving groups with bromine or fluorine.

Biological Applications

Pharmacological Potential

Research has indicated that this compound exhibits significant biological activity, particularly in drug development. It has been studied for its interactions with various enzymes, notably cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can influence the pharmacokinetics of drugs metabolized by these enzymes, making it a potential candidate for developing new therapeutic agents.

Modulation of Cellular Processes

The compound has been shown to affect cellular processes such as:

- Gene Expression : Alters the expression of genes involved in oxidative stress responses and apoptosis.

- Cell Signaling Pathways : Influences pathways related to cancer therapy and neuropharmacology by modulating dopaminergic signaling.

Case Studies

-

Antiparasitic Activity

- In studies involving Plasmodium falciparum, compounds similar to this compound have demonstrated promising inhibition of parasite growth. This suggests potential for developing new antimalarial agents.

-

Neuropharmacological Applications

- The compound's structural similarity to known dopamine D2 and D3 receptor ligands indicates its potential use in treating neurological disorders by modulating dopaminergic signaling pathways.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other halogenated pyridine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-chloro-6-fluoropyridine | Chlorine instead of bromine | Moderate enzyme interaction |

| Ethyl 3-bromo-5-fluoropyridine | Fluorine at a different position | Higher cytotoxicity in specific cancer cell lines |

| Ethyl 3-fluoro-6-bromopyridine | Different halogen combinations | Potential anti-inflammatory effects |

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity; affects drug metabolism. |

| Gene Expression | Alters expression of genes related to oxidative stress and apoptosis. |

| Cellular Pathways | Influences cell signaling pathways; implications in cancer therapy. |

Mécanisme D'action

The mechanism of action of 3-Bromo-6-ethoxy-2-fluoropyridine depends on its specific application. In chemical reactions, the presence of electron-withdrawing fluorine and bromine atoms influences the reactivity of the pyridine ring, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-6-fluoropyridine

- 3-Bromo-2-fluoropyridine

- 6-Ethoxy-2-fluoropyridine

Uniqueness

3-Bromo-6-ethoxy-2-fluoropyridine is unique due to the specific arrangement of bromine, ethoxy, and fluorine substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications that similar compounds may not fulfill.

Activité Biologique

3-Bromo-6-ethoxy-2-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique arrangement of bromine, ethoxy, and fluorine substituents on the pyridine ring enhances its chemical properties and reactivity, making it a valuable candidate for drug discovery and development.

- Molecular Formula : C_8H_8BrF_N

- Molecular Weight : Approximately 220.04 g/mol

- Structure : The compound features a pyridine ring substituted with bromine at position 3, an ethoxy group at position 6, and fluorine at position 2.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Activity :

- Studies have indicated that derivatives of this compound can show antibacterial properties against various pathogens. For example, similar pyridine derivatives have been reported to have minimum inhibitory concentrations (MIC) indicating their efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

- A comparative analysis of similar compounds shows that the presence of bromine and fluorine enhances antimicrobial activity by altering the electronic distribution and steric properties of the molecule .

-

Antitubercular Activity :

- The compound's structural analogs have been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives have shown promising results, with MIC values significantly lower than standard treatments like pyrazinamide . This suggests that this compound may also possess similar antitubercular properties.

- Enzyme Interaction :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the positioning of substituents plays a crucial role in determining the biological activity of pyridine derivatives. The following table summarizes key findings from SAR analyses:

| Compound Name | Substituent Position | Biological Activity | MIC (μM) |

|---|---|---|---|

| This compound | N/A | Antimicrobial | TBD |

| 6-Bromo-3-methoxy-2-fluoropyridine | Position 3 | Enhanced reactivity | TBD |

| 6-Bromo-3-cyclopropyl-2-fluoropyridine | Position 3 | Altered steric effects | TBD |

| 6-Bromo-3-(4-chlorobenzyloxy)-2-fluoropyridine | Position 4 | Increased potency | TBD |

Case Studies

Several case studies have been conducted to explore the biological effects of related compounds:

-

Antimicrobial Screening :

- A study focused on a series of pyridine derivatives, including those with bromine and fluorine substitutions, demonstrated varying degrees of antimicrobial activity against Escherichia coli and Staphylococcus aureus. The most active compounds had MIC values ranging from 6.68 μM to 31.25 μM, suggesting a strong potential for further development .

- In Vivo Studies :

Propriétés

IUPAC Name |

3-bromo-6-ethoxy-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVUFWOHVLZNQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.